羰基氯化铑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

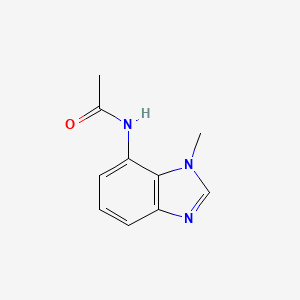

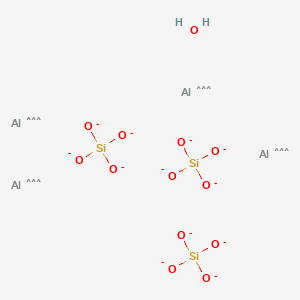

Rhodium carbonyl chloride is an organorhodium compound with the formula Rh2Cl2(CO)4 . It is a red-brown volatile solid that is soluble in nonpolar organic solvents . It is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis .

Synthesis Analysis

Rhodium carbonyl chloride is typically prepared by treating hydrated rhodium trichloride with flowing carbon monoxide . The idealized redox equation for this synthesis is:

科学研究应用

Catalysis and Single Atom Catalysts

Rhodium carbonyl chloride (Rh(CO)2Cl) has been studied as a model single atom catalyst. Researchers have investigated its structure when adsorbed on the TiO2(110) surface using the normal incidence x-ray standing wave technique . The dominant adsorbed species remains undissociated, with rhodium binding atop bridging oxygen and chlorine found close to the fivefold coordinated titanium ions on the surface. Additionally, a minority geminal dicarbonyl species, formed through Rh-Cl bond scission, bridges the oxygen ions, creating a high-symmetry site.

Efficient Recovery of Rhodium from Spent Catalysts

Rhodium is a valuable metal, especially in petrochemical industries. Researchers have explored efficient recovery methods for triphenylphosphine acetylacetone carbonyl rhodium (ROPAC) waste catalysts. Microfluidic technology and 3D printing have been employed to design microchannel reactors for recovering rhodium from deactivated ROPAC catalysts . Abundant chloride ions present in the catalyst play a crucial role in this process.

Carbonylative Synthesis of Heterocycles

Rhodium-catalyzed carbonylation reactions are essential for synthesizing heterocyclic compounds. Preliminary research indicates that the propensity for β-lactone formation depends on both steric and electronic factors . Rhodium carbonyl chloride can serve as a catalyst in these reactions, leading to the formation of diverse heterocyclic structures.

作用机制

Rh2Cl2(CO)4\text{Rh}_2\text{Cl}_2(\text{CO})_4Rh2Cl2(CO)4

. It is a red-brown volatile solid that is soluble in nonpolar organic solvents .Target of Action

Rhodium carbonyl chloride is a precursor to other rhodium carbonyl complexes, some of which are useful in homogeneous catalysis . It primarily targets the formation of these complexes, which can then interact with various organic compounds to facilitate chemical reactions .

Mode of Action

The molecule consists of two planar Rh(I) centers linked by two bridging chloride ligands and four CO ligands . It reacts with a variety of Lewis bases (:B) to form adducts

RhCl(CO)2:B\text{RhCl}(\text{CO})_2:BRhCl(CO)2:B

. This interaction with Lewis bases allows it to participate in a variety of chemical reactions.Biochemical Pathways

Rhodium carbonyl chloride is involved in various organic reactions such as Pauson-Khand reaction, allylic alkylations, rearrangement of strained rings, carbonylative ring expansion, carbonylative coupling of organometallics, hydroformylation, silylformylation, and cycloaddition reactions of alkenes, alkynes, and allenes . These reactions are part of larger biochemical pathways that lead to the synthesis of complex organic compounds.

Pharmacokinetics

Its solubility in nonpolar organic solvents suggests that it may have good bioavailability in environments where these solvents are present .

Result of Action

The result of rhodium carbonyl chloride’s action is the facilitation of various chemical reactions. By forming adducts with Lewis bases, it can catalyze reactions that lead to the formation of complex organic compounds . This makes it a valuable tool in the field of organic synthesis.

Action Environment

The action of rhodium carbonyl chloride is influenced by environmental factors such as temperature and the presence of other chemical species. For example, its reaction with tetrahydrothiophene has been shown to be exothermic, with an enthalpy change of -31.8 kJ/mol . Additionally, the presence of other chemical species can influence the types of adducts it forms and the reactions it can catalyze .

属性

IUPAC Name |

carbonyl dichloride;rhodium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CCl2O.Rh/c2-1(3)4; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGFUTSPEKVFKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(Cl)Cl.[Rh] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CCl2ORh |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange-red or red solid; [Merck Index] Crystalline solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Rhodium carbonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20567 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Rhodium carbonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。